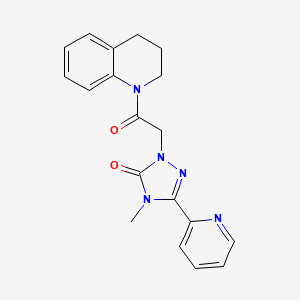
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule. It features a complex structure combining elements from several pharmacophoric groups, making it a potential candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available reagents. A common synthetic route might begin with the formation of the triazole ring, followed by the addition of the quinoline moiety and pyridine group. Reaction conditions typically involve:
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Copper(I) iodide or palladium on carbon.
Temperature: 80-150°C, depending on the step.
Time: Varies from 1 to 24 hours for different steps.
Industrial Production Methods
For industrial-scale production, flow chemistry might be employed to improve yield and reduce reaction times. Catalytic processes can be optimized for continuous production, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound is prone to:
Oxidation: : Leading to quinoline-N-oxide derivatives.
Reduction: : Can reduce the quinoline ring or triazole ring under hydrogenation conditions.
Substitution: : Electrophilic substitutions on the pyridine ring, nucleophilic substitutions on the triazole ring.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Various electrophiles and nucleophiles in suitable solvents like ethanol or DMF.
Major Products Formed
Oxidation: : Quinoline-N-oxide derivatives.
Reduction: : Reduced forms of quinoline and triazole rings.
Substitution: : Functionalized pyridine and triazole derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in several research areas:
Chemistry: : As a precursor for the synthesis of more complex molecules.
Biology: : Potential antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated for its pharmacological activity against various diseases.
Industry: : Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action depends on the biological target. Generally, this compound may act by:
Binding to enzymes or receptors, altering their function.
Interfering with cellular processes like DNA replication or protein synthesis.
Engaging in redox reactions that produce reactive oxygen species (ROS), inducing cell death in pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Quinolin-1-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
1-(2-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
The presence of the quinoline moiety fused with a triazole ring and a pyridine group provides unique electronic properties and binding affinities, distinguishing it from other similar compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic uses.
And there you have it a deep dive into the multifaceted world of : And there you have it: a deep dive into the multifaceted world of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one . Fascinating, right?
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-18(15-9-4-5-11-20-15)21-24(19(22)26)13-17(25)23-12-6-8-14-7-2-3-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUNOFKJPVDBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
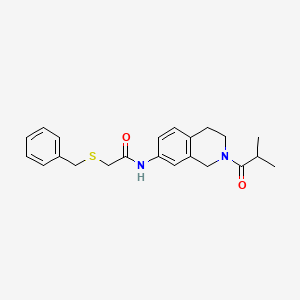
![N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2674605.png)
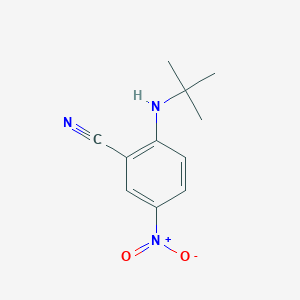
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)
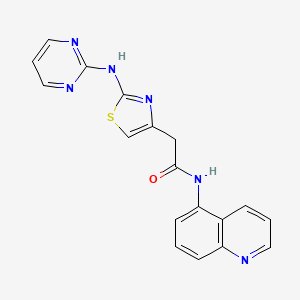
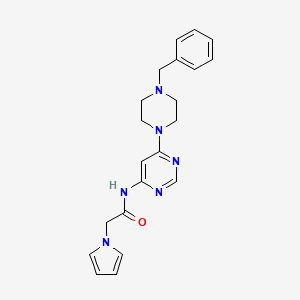
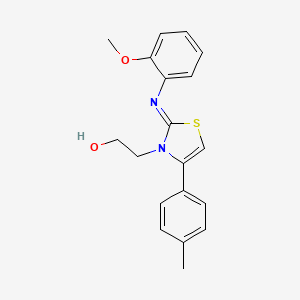
![4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid](/img/structure/B2674614.png)
![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)
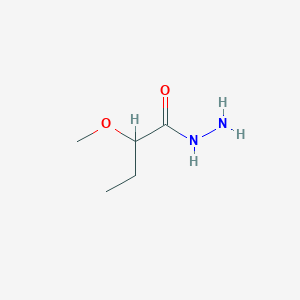
![7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2674618.png)
![1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2674619.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2674620.png)
